An In-depth Technical Guide to 9-Methyltritriacontane: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 9-Methyltritriacontane: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyltritriacontane is a long-chain branched alkane with the molecular formula C34H70.[1] As a member of the extensive family of hydrocarbons, its physicochemical properties are of interest in various fields, including organic geochemistry, chemical synthesis, and potentially in the study of biological systems where long-chain hydrocarbons can play roles in signaling and as structural components of membranes. This technical guide provides a summary of the known properties of 9-Methyltritriacontane and presents generalized experimental protocols for the synthesis, purification, and analysis of similar long-chain branched alkanes, given the limited specific data available for this particular compound.
Core Physical and Chemical Properties
While specific experimental data for 9-Methyltritriacontane is scarce in publicly available literature, its basic chemical identifiers have been established.
| Property | Value | Source |
| Molecular Formula | C34H70 | NIST[1] |
| Molecular Weight | 478.9196 g/mol | NIST[1] |
| CAS Registry Number | 58349-86-3 | NIST[1] |
| IUPAC Name | 9-Methyltritriacontane | NIST |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Experimental Protocols
Due to the lack of specific documented procedures for 9-Methyltritriacontane, the following sections detail generalized yet comprehensive experimental protocols applicable to the synthesis and characterization of long-chain branched alkanes.
Synthesis of Long-Chain Branched Alkanes
The synthesis of a molecule like 9-Methyltritriacontane can be approached through methods that allow for the controlled coupling of alkyl chains. A common and effective strategy involves the use of Grignard reagents or organocuprates.
Protocol: Synthesis via Grignard Reagent Coupling
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Preparation of the Grignard Reagent:
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React an appropriate long-chain alkyl halide (e.g., 1-bromooctane) with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent (octylmagnesium bromide).
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Preparation of the Second Alkyl Halide:
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Synthesize the second component, which would be a 2-halo-substituted long-chain alkane (e.g., 2-bromohexacosane). This can be prepared from the corresponding alcohol via bromination with a reagent like phosphorus tribromide.
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Coupling Reaction:
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In a separate reaction vessel, dissolve the 2-bromohexacosane in anhydrous THF.
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Slowly add the prepared Grignard reagent to the solution of the second alkyl halide at a controlled temperature, often at 0°C or room temperature. The use of a copper catalyst, such as copper(I) iodide, can improve the yield of the cross-coupling reaction.
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The reaction mixture is typically stirred for several hours to ensure completion.
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Work-up and Initial Purification:
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the organic layer with a suitable solvent like diethyl ether or hexane.
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Wash the organic phase sequentially with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification
The crude product from the synthesis will likely contain unreacted starting materials and byproducts. Purification of long-chain alkanes is typically achieved through chromatographic techniques.
Protocol: Column Chromatography Purification
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Stationary Phase Preparation:
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Prepare a slurry of silica gel in a non-polar solvent such as hexane.
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Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading:
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Dissolve the crude product in a minimal amount of the non-polar eluent.
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Carefully load the sample onto the top of the silica gel bed.
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Elution:
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Elute the column with a non-polar solvent system, typically starting with 100% hexane. The polarity of the eluent can be gradually increased if necessary, but for alkanes, a non-polar mobile phase is usually sufficient.
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Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to yield the purified 9-Methyltritriacontane.
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Physicochemical Characterization
The identity and purity of the synthesized compound must be confirmed through various analytical techniques.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile organic compounds.
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Sample Preparation:
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Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., hexane or dichloromethane).
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GC Separation:
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Inject a small volume (typically 1 µL) of the sample solution into the GC instrument equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
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The oven temperature program should be optimized to achieve good separation of long-chain alkanes. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/min), and then hold at the final temperature for a period to ensure elution of all components.[2]
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MS Detection:
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The eluting compounds are ionized, typically using electron ionization (EI).
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The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each component.
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The fragmentation pattern of straight-chain and branched alkanes can be analyzed to confirm the structure. For alkanes, characteristic fragment ions are observed at m/z values corresponding to the loss of alkyl radicals.[3]
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Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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Sample Preparation:
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Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., deuterated chloroform, CDCl3).
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¹H NMR Spectroscopy:
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Acquire the proton NMR spectrum. For a branched alkane like 9-Methyltritriacontane, the spectrum will show overlapping signals in the aliphatic region (typically 0.8-1.5 ppm). The methyl protons of the branch will likely appear as a doublet, while the methine proton at the branch point will be a multiplet.
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¹³C NMR Spectroscopy:
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Acquire the carbon-13 NMR spectrum. This is particularly useful for confirming the number of unique carbon environments in the molecule. The carbon at the branch point and the methyl carbon of the branch will have distinct chemical shifts compared to the methylene carbons of the long chain.[4] 2D NMR techniques like COSY and HSQC can be used to further elucidate the structure by showing correlations between protons and carbons.[5][6]
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Biological Activity
While there is no specific biological activity reported for 9-Methyltritriacontane, branched-chain alkanes are known to play significant roles in chemical communication in insects, often acting as components of contact sex pheromones.[7] The specific positioning of methyl branches can be crucial for biological recognition.[7] The biological relevance of 9-Methyltritriacontane, if any, would require dedicated biological assays.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a long-chain branched alkane.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. GCMS Section 6.9.1 [people.whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
